![molecular formula C10H7BrF3NO B2549330 N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1487454-97-6](/img/structure/B2549330.png)

N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide is a compound that falls within the class of enamides, which are known for their bioactive pharmacophores in various natural products. Enamides are increasingly used as reagents for asymmetric incorporation of nitrogen functionality into different molecular frameworks .

Synthesis Analysis

The synthesis of this compound can be related to the general methods reported for the synthesis of geometrically defined enamides. A general atom economic method for the isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity has been reported, which could potentially be applied to the synthesis of the compound . Additionally, the synthesis of related compounds with bromo and trifluoromethyl groups has been achieved through various methods, including the treatment of trifluoromethyl 2-bromo enones with diamines , and the use of maleic anhydride and halogenated anilines .

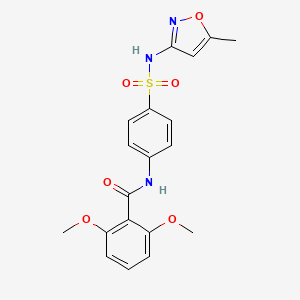

Molecular Structure Analysis

The molecular structure of this compound can be inferred from related compounds. For instance, the crystal structures of similar N-[2-(trifluoromethyl)phenyl]benzamides have been reported, which show significant dihedral angles between the benzene rings, influenced by the substituents on the aromatic rings . The molecular structure is crucial as it can affect the reactivity and physical properties of the compound.

Chemical Reactions Analysis

The chemical reactivity of this compound can be anticipated based on the reactivity of similar compounds. For example, enamides with bromo substituents have been shown to undergo radical cyclization reactions . The presence of the trifluoromethyl group can influence the reaction pathway, as seen in the synthesis of piperazin-2-ones from α-bromo enones .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as solubility, can be crucial for its application in industrial processes. Related compounds, such as N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, have had their solubility in methanol-ethanol solutions measured and correlated with models to predict their behavior in different solvent systems . Understanding these properties is essential for the design of industrial products and processes involving such compounds.

Scientific Research Applications

Organic Synthesis Methodologies

A pivotal study demonstrated an efficient room temperature copper(I) mediated 5-endo radical cyclisation, using bromo-enamides to furnish regioisomeric mixtures of unsaturated pyrrolidinones. This process, which includes an initial 5-endo radical cyclisation followed by oxidation and elimination of H+, showcases the compound's utility in synthesizing complex organic structures (Clark et al., 1999). Furthermore, the synthesis of spirocyclic compounds via regiospecific palladium catalysed cyclisation reactions of enamides derived from o-iodobenzoic acid and Z-3-bromoacrylic acid demonstrates another application in organic chemistry, providing spirocyclic products with good to excellent yield without double bond isomerisation (Grigg et al., 1989).

Anti-inflammatory and Antimicrobial Potential

Investigations into the anti-inflammatory potential of N-arylcinnamamide derivatives have shown significant results. A series of derivatives were tested for their ability to attenuate lipopolysaccharide-induced NF-κB activation, demonstrating more potent effects than the parental cinnamic acid. Certain compounds exhibited high inhibition effects on transcription factor NF-κB, comparable to the reference drug prednisone, suggesting a novel mode of action distinct from prednisone (Hošek et al., 2019).

Additionally, the antimicrobial efficacy of these compounds has been explored, with certain N-arylcinnamanilides displaying significant activity against MRSA isolates and M. tuberculosis, suggesting their promise as novel antimicrobial agents with potential synergistic effects when combined with ciprofloxacin against MRSA (Bąk et al., 2020).

Solubility and Characterization Studies

Solubility studies of related acrylamide derivatives in methanol–ethanol solutions provide essential data for industrial product and process design, highlighting the importance of understanding the solid–liquid equilibrium of such compounds for their practical applications in polymerization reactions (Yao et al., 2010).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide may also have multiple targets.

Mode of Action

It’s suggested that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence various biological activities, suggesting that this compound may also affect multiple pathways .

Result of Action

Similar compounds have been found to have various biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF3NO/c1-2-9(16)15-8-4-6(10(12,13)14)3-7(11)5-8/h2-5H,1H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARNNOAXGFTKOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2549248.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzamide](/img/structure/B2549250.png)

![4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B2549252.png)

![N-(2,3-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2549258.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-methyl-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B2549259.png)

![[(E)-1-(1,3-thiazol-2-yl)ethylideneamino] cyclohexanecarboxylate](/img/structure/B2549261.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2549269.png)